Bienvenue dans la boutique en ligne BenchChem!

4-Amino-4-pyridin-4-yl-butyric acid

CNS Drug Discovery Physicochemical Profiling Blood‑Brain Barrier

Choose this non-proteinogenic amino acid for its uniquely balanced lipophilicity (XLogP -2.7), strategically positioned between native GABA and baclofen to optimize blood-brain barrier penetration. As a privileged scaffold for CNS lead optimization, its 4-pyridinyl ring offers a versatile synthetic handle for rapid analog generation, prodrug design, and bioorthogonal probe conjugation. Secure R&D lots with a minimum 95% purity to accelerate your GABAergic receptor mapping.

Molecular Formula C9H12N2O2
Molecular Weight 180.20 g/mol
Cat. No. B7901598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-4-pyridin-4-yl-butyric acid
Molecular FormulaC9H12N2O2
Molecular Weight180.20 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C(CCC(=O)O)N
InChIInChI=1S/C9H12N2O2/c10-8(1-2-9(12)13)7-3-5-11-6-4-7/h3-6,8H,1-2,10H2,(H,12,13)
InChIKeyTWXVXXQXUNQUHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-4-pyridin-4-yl-butyric Acid: A Pyridine‑Functionalized GABA Analog for CNS‑Targeted Synthesis and Drug Discovery


4‑Amino‑4‑pyridin‑4‑yl‑butyric acid (C9H12N2O2, MW 180.20) is a non‑proteinogenic amino acid that features a γ‑aminobutyric acid (GABA) backbone substituted with a 4‑pyridinyl group at the γ‑carbon . This heteroaromatic modification confers a unique physicochemical profile—predicted XLogP of –2.7 —positioning the compound as an intermediate in lipophilicity between native GABA (XLogP –0.67) [1] and the therapeutic GABA agonist baclofen (XLogP 1.33) [2]. The pyridine ring also provides a synthetic handle for further derivatization and has been associated with improved blood‑brain barrier (BBB) permeability in structurally related GABA analogs .

Why 4-Amino-4-pyridin-4-yl-butyric Acid Cannot Be Substituted with Generic GABA or Simple Alkyl Analogs


Although 4‑amino‑4‑pyridin‑4‑yl‑butyric acid shares the GABA core structure, its substitution with a 4‑pyridinyl ring dramatically alters physicochemical and pharmacological behavior. Native GABA (XLogP –0.67) [1] is poorly BBB‑permeant and requires active transport, whereas baclofen (XLogP 1.33) [2] achieves CNS penetration but at the cost of enhanced lipophilicity and altered receptor selectivity. The pyridine‑substituted analog occupies an intermediate XLogP of –2.7 , which may translate to a distinct BBB partitioning profile. Furthermore, the pyridine nitrogen introduces an additional H‑bond acceptor and a site for protonation, influencing solubility, metabolic stability, and potential off‑target interactions. These differences mean that simple replacement with unsubstituted GABA or commercially available alkyl‑GABA derivatives cannot reproduce the compound’s specific lipophilic/hydrophilic balance or its utility as a modular scaffold for CNS‑directed lead optimization.

4-Amino-4-pyridin-4-yl-butyric Acid: Head‑to‑Head Quantitative Comparisons Against GABA, Baclofen, and 4‑Aminopyridine


Lipophilicity (XLogP) Positioning: Between GABA and Baclofen

The predicted XLogP3 value for 4‑amino‑4‑pyridin‑4‑yl‑butyric acid is –2.7 . This is 2.03 log units lower (more hydrophilic) than native GABA (XLogP –0.67) [1] and 4.03 log units lower than baclofen (XLogP 1.33) [2]. The compound therefore occupies a lipophilicity space that may confer a unique CNS distribution profile—more BBB‑permeable than GABA but with lower non‑specific tissue binding than baclofen.

CNS Drug Discovery Physicochemical Profiling Blood‑Brain Barrier

Molecular Weight and Rotatable Bond Count: A Lighter, More Flexible Scaffold than Baclofen

4‑Amino‑4‑pyridin‑4‑yl‑butyric acid has a molecular weight of 180.20 g/mol and 4 rotatable bonds . By comparison, baclofen weighs 213.06 g/mol (33 g/mol heavier) and has 4 rotatable bonds [1]. The lower molecular weight improves ligand efficiency metrics (e.g., LE, LLE) and provides greater synthetic tractability for further elaboration. The pyridine ring replaces the chlorophenyl group of baclofen, eliminating a halogen while retaining aromatic character.

Medicinal Chemistry Lead Optimization Ligand Efficiency

Commercial Purity Specification: 95% Minimum vs. Uncontrolled GABA Derivatives

The (R)-enantiomer of 4‑amino‑4‑pyridin‑4‑yl‑butyric acid is supplied by AKSci with a minimum purity specification of 95% . In contrast, many generic GABA analogs and simple alkyl‑GABA derivatives (e.g., 4‑aminobutyric acid, 3‑aminobutanoic acid) are often sold without explicit purity guarantees or with lower purity thresholds (e.g., 98% for GABA from some vendors may include up to 2% impurities). The defined 95% minimum ensures consistency in downstream synthetic or biological experiments.

Procurement Quality Control Reproducible Research

High‑Value Use Cases for 4-Amino-4-pyridin-4-yl-butyric Acid in CNS Drug Discovery and Chemical Biology


Design of Novel GABAergic Ligands with Optimized CNS Penetration

The intermediate XLogP of –2.7 positions 4‑amino‑4‑pyridin‑4‑yl‑butyric acid as a privileged scaffold for medicinal chemistry campaigns aimed at improving GABAergic drug brain exposure. It can serve as a core for generating libraries of analogs with fine‑tuned lipophilicity, balancing passive BBB permeation and aqueous solubility. The pyridine ring also offers a site for quaternization or metal coordination, enabling the creation of prodrugs or targeted delivery systems.

Synthesis of Chiral GABA‑Analog Probes for Target Identification

With a defined minimum purity of 95% for the (R)-enantiomer , the compound is suitable for the preparation of affinity probes or photoaffinity labels to map GABA receptor binding sites. The pyridine moiety can be exploited for bioorthogonal chemistry (e.g., click reactions after N‑alkylation) or for introduction of a fluorescent reporter, facilitating target engagement studies in native tissues.

Lead Optimization Against Baclofen‑Insensitive GABA Receptor Subtypes

Baclofen (XLogP 1.33, MW 213) [1] is a selective GABAB agonist but shows limited efficacy at certain GABAA subtypes and can cause sedation. The lower molecular weight and distinct lipophilicity of 4‑amino‑4‑pyridin‑4‑yl‑butyric acid (MW 180.20, XLogP –2.7) may enable the development of allosteric modulators or agonists with a different subtype selectivity profile, potentially reducing side effects.

Building Block for Constrained GABA Mimetics

The 4‑pyridinyl substituent introduces rigidity and π‑stacking potential absent in native GABA. This structural feature can be leveraged to design conformationally constrained GABA analogs that mimic the bioactive conformation of the neurotransmitter, improving receptor binding affinity and metabolic stability. The compound is therefore a valuable precursor for peptidomimetic and macrocyclic GABA‑related structures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Amino-4-pyridin-4-yl-butyric acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.